molecular formula C12H21N3O2S B13521540 tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

Cat. No.: B13521540
M. Wt: 271.38 g/mol
InChI Key: MITHMCKUHNWSQI-VIFPVBQESA-N
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Description

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is a chiral carbamate derivative featuring a 2-amino-1,3-thiazole moiety. Its molecular formula is C₁₂H₂₁N₃O₂S, with a molecular weight of 271.38 g/mol . The compound’s structure includes a tert-butyl carbamate group attached to a stereogenic center (1S-configuration) and a 2-amino-1,3-thiazol-4-yl substituent. This thiazole ring, a sulfur- and nitrogen-containing heterocycle, imparts unique electronic and hydrogen-bonding properties, making the compound relevant in medicinal chemistry and crystallography studies .

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate

InChI

InChI=1S/C12H21N3O2S/c1-7(2)9(8-6-18-10(13)14-8)15-11(16)17-12(3,4)5/h6-7,9H,1-5H3,(H2,13,14)(H,15,16)/t9-/m0/s1

InChI Key

MITHMCKUHNWSQI-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C1=CSC(=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate thiazole derivatives. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-ButylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)carbamate (CAS 1064678-19-8)

  • Molecular Formula : C₈H₁₀BrClN₂O₂S
  • Molecular Weight : 329.60 g/mol
  • Key Features: Contains a halogenated thiazole ring (4-bromo-5-chloro substituents). Lacks the amino group and chiral center present in the target compound. Higher molecular weight due to bromine and chlorine atoms.
  • Functional Implications: Halogen substituents enhance lipophilicity (LogP ~3.2) compared to the amino-substituted thiazole in the target compound .

tert-butyl N-[3-amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropyl]carbamate (CAS 2228680-22-4)

  • Molecular Formula : C₁₄H₂₆N₄O₂
  • Molecular Weight : 282.38 g/mol
  • Key Features: Replaces the thiazole ring with a 1,3-dimethylpyrazole group. Retains the tert-butyl carbamate and amino functionalities.
  • Functional Implications :
    • Pyrazole’s nitrogen-rich structure may enhance π-π stacking interactions, unlike the sulfur-mediated interactions in thiazoles .
    • Increased steric bulk from the dimethylpyrazole group could influence conformational flexibility and packing in crystalline states .

3-(1,1,1-trifluoropropan-2-yl)aniline hydrochloride

  • Molecular Formula : C₉H₁₁ClF₃N
  • Molecular Weight : 225.64 g/mol
  • Key Features :
    • Contains a trifluoromethyl group instead of the thiazole ring.
    • Aniline core with a hydrochloride counterion.
  • Functional Implications: Fluorine atoms increase electronegativity and metabolic stability compared to sulfur-containing analogues.

Comparative Data Table

Property Target Compound Halogenated Thiazole Pyrazole Derivative Trifluoropropane Derivative
Molecular Weight (g/mol) 271.38 329.60 282.38 225.64
Heterocycle 2-amino-1,3-thiazole 4-bromo-5-chloro-1,3-thiazole 1,3-dimethylpyrazole N/A
Hydrogen Bond Donors 2 (NH₂, NH carbamate) 1 (NH carbamate) 2 (NH₂, NH carbamate) 1 (NH₂ aniline)
LogP (Predicted) ~1.8 ~3.2 ~2.1 ~2.5
Chirality Yes (1S-configuration) No No No

Biological Activity

Tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C₉H₁₅N₃O₂S
  • SMILES : CC(C)(C)OC(=O)NCC1=CSC(=N1)N

This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound may be attributed to several mechanisms:

  • P-glycoprotein Modulation : Research has shown that compounds with similar structural features can interact with P-glycoprotein (P-gp), a major efflux transporter implicated in drug resistance. Studies indicate that amino acid-derived thiazole compounds can stimulate ATPase activity in P-gp, potentially reversing drug resistance in cancer cells .
  • Gene Regulation : The compound may influence cellular gene expression by interacting with transcription factors. For instance, it has been noted to repress the promoter of p53 and regulate genes involved in inflammation and immune responses .

1. Interaction with P-glycoprotein

A study focused on amino acid-derived thiazole compounds demonstrated their ability to enhance the intracellular concentration of drugs like paclitaxel in drug-resistant cell lines. The lead compound from this study showed significant reversal of resistance at concentrations as low as 10 μM . This suggests that this compound could have similar effects.

2. Anti-inflammatory Properties

Another aspect of the biological activity includes the modulation of inflammatory pathways. Compounds that share structural similarities have been shown to suppress NF-kappa-B activation, which plays a critical role in inflammatory responses . This could position this compound as a potential anti-inflammatory agent.

Research Findings

Despite limited literature directly referencing this compound specifically, related compounds have provided valuable insights into its potential biological activities. The following table summarizes key findings from related studies:

Study Compound Biological Activity Concentration Reference
Study 1TTT-28Reversal of drug resistance in SW620/Ad300 cells10 μM
Study 2Various ThiazolesInhibition of NF-kappa-B activationVaries

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing tert-butyl N-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate?

  • Methodology :

  • Step 1 : Start with tert-butyl carbamate and a functionalized thiazole precursor (e.g., 2-amino-1,3-thiazol-4-yl derivative).
  • Step 2 : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the thiazole moiety. Optimize conditions with bases like Cs₂CO₃ in 1,4-dioxane at 80–100°C .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the stereochemical integrity of the (1S)-chiral center be verified during synthesis?

  • Methodology :

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with enantiomeric standards .
  • Analyze 1H^{1}\text{H}-NMR coupling constants (e.g., vicinal protons on the chiral center) and compare with density functional theory (DFT)-predicted values .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology :

  • 1H^{1}\text{H} and 13C^{13}\text{C}-NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet), carbamate carbonyl (δ ~155 ppm), and thiazole protons (δ ~6.5–7.5 ppm) .
  • 2D NMR (HSQC, HMBC) : Confirm connectivity between the thiazole ring and the chiral center.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₂₂N₃O₂S) with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodology :

  • Crystal Growth : Use slow evaporation in a solvent system (e.g., dichloromethane/hexane) to obtain single crystals .
  • Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Refinement : Solve using SHELXL (direct methods) and refine with Olex2. Analyze torsion angles to confirm the (1S)-configuration and thiazole planarity .
  • Validation : Check for hydrogen bonds (N–H···O/N interactions) using Mercury software .

Q. What strategies prevent racemization during tert-butyl carbamate deprotection?

  • Methodology :

  • Acidic Conditions : Use TFA in dichloromethane at 0°C to minimize carbamate cleavage side reactions.
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC before/after deprotection. If racemization >5%, switch to milder conditions (e.g., HCl in dioxane) .

Q. How do hydrogen-bonding networks influence crystallization behavior?

  • Methodology :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs between thiazole NH₂ and carbamate carbonyl) .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points with packing efficiency. High-density packing (e.g., via π-stacking of thiazole rings) increases thermal stability .

Q. Can computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize geometries (B3LYP/6-31G*) and calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .
  • Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki-Miyaura couplings .

Q. What role does the 2-amino-1,3-thiazole group play in biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with modified thiazole substituents (e.g., bromo, methyl). Test against bacterial strains (MIC assays) to identify key pharmacophores .
  • Molecular Dynamics : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using GROMACS. Highlight hydrogen bonds between the thiazole NH₂ and active-site residues .

Data Contradictions and Resolution

  • Contradiction : reports palladium-catalyzed cross-coupling for thiazole introduction, while emphasizes SN2 reactions.

    • Resolution : Cross-coupling is preferred for regioselectivity, but SN2 may suffice for simpler substrates. Validate via control experiments with/without Pd catalysts .
  • Contradiction : suggests strong hydrogen-bond-driven crystallization, but notes challenges in resolving disordered tert-butyl groups.

    • Resolution : Use low-temperature crystallography (100 K) and anisotropic refinement for bulky tert-butyl moieties .

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